Benzyl but-3-en-1-yl(methyl)carbamate
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Overview
Description
Benzyl but-3-en-1-yl(methyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound features a benzyl group, a but-3-en-1-yl group, and a methyl group attached to the carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of an amine with a carbonylimidazolide in water.
Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst.
Amination (Carboxylation): A three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI can also be used to synthesize carbamates.
Industrial Production Methods: Industrial production of carbamates often involves the use of carbamoyl chlorides, which are formed in situ and subsequently reacted with substituted phenols. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to many compounds of interest .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl but-3-en-1-yl(methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often resulting in the formation of amines.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: Benzyl but-3-en-1-yl(methyl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it useful in the synthesis of complex molecules .
Biology and Medicine:
Industry: In the industrial sector, carbamates are used as intermediates in the production of various chemicals. They are also used in the formulation of pesticides and herbicides due to their ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of benzyl but-3-en-1-yl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is similar to that of other carbamate-based compounds used in pharmaceuticals and pesticides .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the but-3-en-1-yl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Methyl carbamate: Lacks the benzyl and but-3-en-1-yl groups.
Uniqueness: Benzyl but-3-en-1-yl(methyl)carbamate is unique due to the presence of both the benzyl and but-3-en-1-yl groups. These groups can influence the compound’s reactivity and its interactions with molecular targets, making it distinct from other carbamates .
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
benzyl N-but-3-enyl-N-methylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-3-4-10-14(2)13(15)16-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3 |
InChI Key |
CTSMLWZHDHTYRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC=C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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